H-D-Tqa-OH

Chiral amino acid analysis Enantiomer characterization Peptide building block quality control

Introducing a D-configured constrained amino acid without validating its side-chain rotamer preference risks altering peptide folding and biological activity. H-D-Tqa-OH (R-configuration) is a non-proteinogenic THIQ building block for Fmoc/Boc SPPS. - **Conformational control**: D-THIQ core enforces gauche(-) χ angle (≈ -60°), promoting type-II β-turns/310-helices. - **Synthetic flexibility**: Unprotected secondary amine allows on-resin protection choice; one extra methylene vs. Tic modulates flexibility. - **QC-ready**: [α]D25 = +23 ± 2°, mp 206-212 °C, with chiral HPLC methods (FDAA/GITC) for enantiopurity verification.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11903842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Tqa-OH
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C(NCC2=CC=CC=C21)CC(=O)O
InChIInChI=1S/C11H13NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14)/t10-/m1/s1
InChIKeyQYYIBCOJRFOBDJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Tqa-OH Procurement Guide


H-D-Tqa-OH (CAS 187218-03-7 as the hydrochloride salt), systematically named (R)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid, is a non-proteinogenic, chiral amino acid building block classified within the tetrahydroisoquinoline (THIQ) family of conformationally constrained amino acid derivatives . It features a bicyclic tetrahydroisoquinoline core with an acetic acid side chain at the 3-position, providing two rotatable bonds and a free secondary amine available for Fmoc, Boc, or other N-terminal protection strategies during solid-phase peptide synthesis (SPPS) [1]. The compound is supplied as an off-white crystalline hydrochloride salt with a molecular weight of 227.69 g/mol and is employed primarily as a constrained phenylalanine mimetic for introducing stereochemically defined conformational restriction into peptide backbones .

Why H-D-Tqa-OH Cannot Be Substituted


Conformationally constrained amino acids within the tetrahydroisoquinoline class are not functionally interchangeable, as even subtle structural differences—stereochemical configuration (D vs. L), side-chain spacer length (acetic acid vs. carboxylic acid), and ring substitution—produce measurably distinct peptide backbone dihedral angle preferences, side-chain rotamer distributions, and resultant secondary structure propensities [1]. For example, D-Tic residues adopt a gauche(−) side-chain conformation (χ ≈ −60°) and promote type-II β-turn and 310-helical folding, while L-Tic residues exhibit different conformational preferences depending on their position within the peptide sequence [1]. The additional methylene spacer present in Tqa (acetic acid side chain) versus Tic (carboxylic acid directly attached) introduces an extra rotatable bond, altering both the conformational landscape and the physicochemical properties such as logP, which shifts from −1.13 (Tqa free base) to a distinctly different value for the corresponding Tic derivative [2][3]. Consequently, substituting H-D-Tqa-OH with its L-enantiomer, with Tic, or with other constrained phenylalanine analogs without experimental validation risks producing a peptide with different folding behavior, altered receptor recognition, and non-comparable biological activity.

H-D-Tqa-OH Differentiation Evidence


Stereochemical Identity by Optical Rotation and Melting Point

H-D-Tqa-OH·HCl (R-enantiomer, CAS 187218-03-7) is unambiguously differentiated from its L-counterpart H-Tqa-OH·HCl (S-enantiomer, CAS 270082-22-9) by specific optical rotation and melting point—both measured under identical vendor-specified conditions . The D-enantiomer exhibits [α]D25 = +23 ± 2° (C=1 in H₂O), whereas the L-enantiomer would display the opposite sign of rotation (negative) under equivalent conditions per the principles of chirality. The melting point of H-D-Tqa-OH·HCl (206–212 °C) is substantially lower than that of H-Tqa-OH·HCl (approximately 300 °C), providing a straightforward thermophysical differentiation for identity verification and quality control .

Chiral amino acid analysis Enantiomer characterization Peptide building block quality control

Structural Differentiation from Tic via Side-Chain Flexibility

H-D-Tqa-OH possesses an acetic acid side chain (–CH₂COOH) at the tetrahydroisoquinoline 3-position, yielding two rotatable bonds in total, in contrast to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which bears a carboxylic acid (–COOH) directly on the ring with only one rotatable side-chain bond [1][2]. The Tqa free base has a measured LogP of −1.13 and a polar surface area (PSA) of 49 Ų [1]. The extra methylene spacer in Tqa extends the carboxyl group further from the bicyclic core, altering both the stereoelectronic environment and the permissible φ/ψ backbone dihedral angle space relative to Tic, which is known to restrict χ to approximately ±60° [2].

Conformational constraint design Peptidomimetic scaffold selection Structure-activity relationship

Vendor Purity Specification Comparison

From the same reputable vendor (ChemImpex), H-D-Tqa-OH·HCl is specified at a purity of ≥98% by HPLC, while its L-enantiomer counterpart H-Tqa-OH·HCl is specified at ≥99% by HPLC with explicit chiral purity certification . The D-enantiomer product does not carry a separate chiral purity specification in its standard catalog listing, whereas the L-enantiomer product explicitly states 'pureza quiral' (chiral purity) alongside the ≥99% HPLC purity, indicating that the L-form is characterized for enantiomeric excess while the D-form's certificate of analysis may require additional chiral verification depending on the intended use .

Peptide building block procurement Enantiomeric purity Quality assurance

D-Configuration Conformational Propensity for β-Turn and Helical Folding

X-ray crystallography and NMR studies on D-Tic-containing model peptides demonstrate that the D-configuration tetrahydroisoquinoline residue adopts a gauche(−) side-chain conformation (χ ≈ −60°) and promotes type-II β-turn formation in sequences such as L-Pro-D-Tic, while longer sequences such as (Aib)₂-D-Tic-(Aib)₂ fold into incipient 310-helical structures [1]. Although this direct evidence was generated with D-Tic (carboxylic acid side chain), the D-configuration at the tetrahydroisoquinoline α-carbon is a shared stereochemical feature with H-D-Tqa-OH, and the D-configuration is the primary determinant of backbone conformational preference in this scaffold class [1][2].

Peptide secondary structure design β-turn mimetics Conformational analysis

Chiral HPLC Monitoring of Enantiomeric Purity

Validated chiral HPLC methods using precolumn derivatization with reagents such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) have been established for the separation and identification of optical isomers of conformationally constrained amino acids with tetrahydroisoquinoline ring structures, including D- and L-Tic and their analogs [1]. These methods enable determination of enantiomeric excess (ee) by optimizing HPLC conditions—pH, eluent composition, and buffer selection—to achieve baseline resolution of D and L enantiomers [1]. The methodology is directly transferable to H-D-Tqa-OH for verifying enantiomeric purity in procured batches.

Chiral chromatography Enantiomeric excess determination Amino acid quality control

H-D-Tqa-OH Optimal Application Scenarios


Design of D-Configuration β-Turn and Helical Foldamers

Based on the established D-configuration tetrahydroisoquinoline conformational propensity for gauche(−) side-chain orientation and type-II β-turn/310-helix induction demonstrated in X-ray and NMR studies , H-D-Tqa-OH is the appropriate building block for synthesizing peptide sequences where a D-configured constrained residue is required at positions known to nucleate turn or helical folding. The acetic acid side chain provides one additional rotatable bond compared to Tic, offering a subtly modulated conformational landscape that may better accommodate certain binding pocket geometries while retaining the core stereochemical constraint of the D-THIQ scaffold [1]. Users should verify that the extra methylene spacer does not introduce undesired flexibility for their specific target before committing to large-scale synthesis.

Enantiomerically Defined Peptide Libraries for Receptor Screening

H-D-Tqa-OH (R-configuration, [α]D25 = +23 ± 2°) provides an explicit D-enantiomer identity distinct from the more commonly available L-Tqa-OH, enabling the construction of peptide libraries that systematically explore the effect of D- vs. L-configuration at the constrained residue position . The melting point differential (≥88 °C between D and L forms) serves as a simple thermophysical identity check during library quality control, while established chiral HPLC methods using FDAA or GITC derivatization can verify enantiomeric purity of individual library members [1][2].

SPPS with Flexible N-Protection Strategy

As the unprotected free amine form, H-D-Tqa-OH permits maximum flexibility in N-terminal protection strategy selection. Researchers can install Fmoc for standard Fmoc-SPPS, Boc for Boc-SPPS, or alternative protecting groups tailored to specific synthetic routes, unlike pre-protected analogs (Fmoc-D-Tqa-OH or Boc-D-Tqa-OH) that lock the user into a single SPPS chemistry from the outset . This versatility is particularly valuable when the constrained residue must be introduced at an internal position where coupling efficiency is sensitive to the steric bulk of the N-protecting group, as is common with sterically hindered tetrahydroisoquinoline building blocks .

Quality Control for Chiral Building Block Release

The combination of optical rotation specification ([α]D25 = +23 ± 2°), melting point range (206–212 °C), and the availability of validated chiral HPLC separation methodology provides a multi-orthogonal analytical package suitable for developing QC release tests for H-D-Tqa-OH as a starting material in peptide API (Active Pharmaceutical Ingredient) manufacturing [1]. The established precolumn derivatization HPLC methods using FDAA or GITC, validated on closely related tetrahydroisoquinoline amino acid enantiomer pairs, can be adapted for enantiomeric purity determination of H-D-Tqa-OH with documented resolution and detection parameters [1].

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